molecular formula C12H10O3 B044272 5-(4-Methoxyphenyl)furan-2-carbaldehyde CAS No. 34070-33-2

5-(4-Methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B044272
CAS No.: 34070-33-2
M. Wt: 202.21 g/mol
InChI Key: JPCUGGGXLKGQEP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is characterized by a furan ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 4-methoxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(4-Methoxyphenyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It serves as a building block for the development of new compounds with potential biological activity .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in the synthesis of bioactive molecules that may have therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)furan-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and methoxyphenyl group contribute to the compound’s overall reactivity and ability to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-(4-Methoxyphenyl)furan-2-carbaldehyde is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. This structural feature can lead to different biological and chemical properties compared to its analogs .

Properties

IUPAC Name

5-(4-methoxyphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUGGGXLKGQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374875
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34070-33-2
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)-2-furaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5l. three-necked flask equipped with stirrer, thermometer and dropping funnel was charged with water (150ml), concentrated HCl (400 ml) was introduced, followed by p-anisidine (185 g, 1.5 moles). A solution of sodium nitrite (108 g, 1.56 moles) in water (300 ml) was introduced dropwise maintaining -10° to -5°C. Furfural (184 g, 1.92 moles) was introduced followed by a solution of CuCl2.2H2O (46 g) in water (300 ml). The reaction mixture was heated to 53° with hot water maintaining 53°-68° for 2.5 hours. After cooling to room temperature overnight, the reaction mixture was extracted with ether (1800 ml). The dried (MgSO4) extract was evaporated in a rotary evaporator, and the residue was distilled under reduced pressure to give 70 g of black semi-solid product (b.p. 160°-190° at 2-5 mm).
[Compound]
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185 g
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108 g
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300 mL
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184 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?

A: The X-ray crystallography study revealed that this compound thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.

Q2: How does the antitumor activity of this compound thiosemicarbazone compare to other compounds in the study?

A: The research indicates that this compound thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.

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